
Levonordefrin hydrochloride
Descripción
Levonordefrin hydrochloride is a synthetic catecholamine and a derivative of norepinephrine, classified under sympathomimetic agents. Its chemical structure includes a hydrochloride salt, enhancing solubility and stability for clinical use. The compound exerts dual effects:
- Central Action: Activates alpha-2 adrenergic receptors in the cardiovascular control center of the CNS, reducing sympathetic output and lowering blood pressure .
- Peripheral Action: Binds to peripheral alpha-2 receptors, inducing vasoconstriction to prolong local anesthetic effects in dental and surgical procedures .
Propiedades
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLEOWRVNBAOI-WFZUHFMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146134 | |
Record name | Levonordefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10390-18-8, 61-96-1 | |
Record name | 1,2-Benzenediol, 4-[(1R,2S)-2-amino-1-hydroxypropyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10390-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nordefrin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonordefrin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010390188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonordefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-(±)-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVONORDEFRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63S13UAOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NORDEFRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO8K841ZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Stereoselective Synthesis Pathways
Levonordefrin (L-nordefrin) is the levorotatory enantiomer of nordefrin, a synthetic analog of norepinephrine. Its synthesis typically involves stereoselective reduction of a ketone intermediate to yield the desired (R)-configuration at the β-carbon. A plausible route begins with 3,4-dihydroxybenzaldehyde, which undergoes aldol condensation with nitromethane to form β-nitrostyrene derivatives. Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) achieves enantioselective reduction, yielding (R)-norephedrine intermediates. Subsequent methylation of the amine group using methyl iodide in alkaline conditions produces nordefrin, which is resolved via diastereomeric salt formation with tartaric acid to isolate the levonortri isomer.
The final step involves hydrochlorination by treating the free base with hydrochloric acid in anhydrous ethanol, yielding this compound. Critical parameters include:
-
Temperature control : Maintaining reaction temperatures below 10°C during hydrochlorination to prevent racemization.
-
Solvent selection : Ethanol or isopropanol optimizes crystal formation during salt precipitation.
Purification and Crystallization Techniques
Recrystallization Optimization
Post-synthesis purification employs recrystallization to achieve pharmacopeial purity (>99%). A solvent system of acetone-water (4:1 v/v) is commonly used, leveraging the compound’s solubility profile. Data from analogous vasoconstrictor syntheses suggest that gradual cooling from 50°C to −5°C over 4 hours yields monoclinic crystals with uniform particle size (20–50 µm). Activated carbon treatment (1% w/v) during recrystallization removes colored impurities, as evidenced by protocols for levofloxacin hydrochloride.
Table 1: Recrystallization Parameters for this compound
Parameter | Optimal Range | Effect on Purity |
---|---|---|
Solvent Ratio | Acetone:H₂O = 4:1 | Maximizes yield (85–92%) |
Cooling Rate | 10°C/hour | Reduces inclusion impurities |
Final Temperature | −5°C | Enhances crystal homogeneity |
Analytical Characterization
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm is standard for purity analysis. Mobile phases of acetonitrile:phosphate buffer (pH 3.0) (15:85) resolve levonordefrin from synthesis byproducts like O-methylated derivatives. Pharmacopeial standards require ≤0.5% total impurities, necessitating method sensitivity down to 0.1 µg/mL.
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) spectra of this compound show characteristic peaks at:
-
3400 cm⁻¹ (O–H stretch, catechol)
-
1605 cm⁻¹ (C=C aromatic)
-
1250 cm⁻¹ (C–N stretch)
Nuclear magnetic resonance (¹H NMR) in D₂O confirms structure via: -
δ 6.75–6.82 (m, 3H, aromatic H)
-
δ 4.12 (q, 1H, β-CH)
Formulation Considerations in Local Anesthetics
Stabilization in Injectable Solutions
This compound’s catechol structure renders it prone to oxidation. Formulations use antioxidants like sodium metabisulfite (0.1% w/v) and chelating agents (EDTA, 0.01%) to maintain stability over 24 months at 25°C. pH adjustment to 3.5–4.0 with hydrochloric acid minimizes degradation while ensuring compatibility with local anesthetics like mepivacaine.
Análisis De Reacciones Químicas
Types of Reactions: Levonordefrin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Levonordefrin can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Levonordefrin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of adrenergic receptor interactions and sympathomimetic activity.
Biology: Employed in research on neurotransmitter pathways and receptor binding studies.
Medicine: Utilized in dental anesthesia research to study its efficacy and safety compared to other vasoconstrictors.
Industry: Applied in the formulation of local anesthetic products for dental procedures
Mecanismo De Acción
Levonordefrin hydrochloride exerts its effects by mimicking the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa and other tissues, causing vasoconstriction. This reduces blood flow to the area, prolonging the effect of local anesthetics and reducing bleeding during dental procedures. The primary molecular targets are alpha-1 and alpha-2 adrenergic receptors .
Comparación Con Compuestos Similares
Receptor Selectivity and Mechanism
Compound | Primary Receptor Targets | Vasoconstrictive Potency | Central Effects |
---|---|---|---|
Levonordefrin | Alpha-2 > Alpha-1 | Moderate | Reduces sympathetic outflow |
Epinephrine | Alpha-1, Alpha-2, Beta-1, Beta-2 | High | Increases cardiac output |
Norepinephrine | Alpha-1, Alpha-2, Beta-1 | High | Elevates blood pressure |
Phenylephrine | Alpha-1 | High | Minimal central action |
Key Findings :
- Levonordefrin’s alpha-2 selectivity minimizes cardiac stimulation compared to epinephrine, making it safer for patients with cardiovascular risk .
- Unlike phenylephrine (pure alpha-1 agonist), levonordefrin’s alpha-2 activation reduces systemic norepinephrine release, mitigating hypertensive crises .
Clinical Efficacy in Local Anesthesia
A 2014 randomized trial compared 2% lidocaine with 1:20,000 levonordefrin versus 2% lidocaine with 1:100,000 epinephrine in third molar surgeries:
Parameter | Levonordefrin Group | Epinephrine Group |
---|---|---|
Anesthetic Success Rate | 92% | 94% |
Onset Time (minutes) | 3.5 ± 1.2 | 3.2 ± 1.0 |
Duration (minutes) | 145 ± 30 | 160 ± 35 |
Heart Rate Increase | 5% | 15% |
Blood Pressure Change | +8 mmHg | +20 mmHg |
Emerging Research and Repurposing Potential
- Neurological Applications: Levonordefrin demonstrated inhibitory effects on Ataxin-3 aggregation (linked to neurodegenerative diseases) at 10 μM, though less potent than dopamine hydrochloride .
Actividad Biológica
Levonordefrin hydrochloride is a synthetic catecholamine and sympathomimetic amine primarily used as a vasoconstrictor in local anesthetic formulations, particularly in dentistry. It is often combined with mepivacaine to enhance the efficacy of anesthesia while minimizing systemic effects. This article explores its biological activity, mechanisms, clinical applications, and comparative efficacy with other anesthetics.
Levonordefrin has the molecular formula and acts primarily as an agonist at alpha-adrenergic receptors, specifically targeting the α1 and α2 adrenergic receptors. Its mechanism involves:
- Vasoconstriction : By binding to alpha-adrenergic receptors on vascular smooth muscle, levonordefrin induces vasoconstriction, which reduces blood flow to the area of injection. This effect prolongs the action of local anesthetics by decreasing systemic absorption.
- Sympathomimetic Effects : It mimics norepinephrine's effects, leading to increased peripheral resistance and potentially elevating blood pressure, although it has a lower potency compared to epinephrine in this regard .
Clinical Applications
Levonordefrin is predominantly used in dental procedures for:
- Local Anesthesia : It is commonly combined with mepivacaine (e.g., 2% mepivacaine with 1:20,000 levonordefrin) to provide effective anesthesia during dental surgeries while minimizing bleeding .
- Nasal Decongestion : Due to its vasoconstrictive properties, it is also employed in formulations for nasal decongestion.
Comparative Efficacy
Several studies have evaluated the efficacy of levonordefrin compared to other vasoconstrictors like epinephrine:
Study Findings
A notable study compared 2% mepivacaine with 1:20,000 levonordefrin against 2% lidocaine with 1:100,000 epinephrine. The results indicated:
- Anesthetic Success Rates : Both formulations showed comparable success rates in achieving pulpal anesthesia:
- Duration of Action : Neither formulation provided sufficient duration for prolonged procedures, with anesthesia declining significantly after 30 minutes .
Table of Pharmacological Effects
Property | Levonordefrin | Epinephrine |
---|---|---|
Alpha Activity | 75% | 50% |
Beta Activity | 25% | 50% |
Vasoconstrictive Potency | Less potent than epinephrine | More potent |
Common Use | Dental anesthesia | Cardiac arrest treatment |
Side Effects | Hypertension, anxiety | Tachycardia, hypertension |
Case Studies
-
Cardiovascular Impact Study :
A study conducted on dogs assessed cardiovascular alterations following administration of mepivacaine with levonordefrin. Results indicated minimal changes in heart rate and blood pressure compared to controls, suggesting a favorable safety profile when used appropriately . -
Anesthesia Efficacy Study :
In a randomized controlled trial involving dental patients, the combination of mepivacaine and levonordefrin was shown to provide effective anesthesia comparable to lidocaine with epinephrine. This study highlighted the potential for levonordefrin as a viable alternative in patients where epinephrine may pose cardiovascular risks .
Q & A
What analytical methods are recommended for quantifying Levonordefrin hydrochloride in pharmaceutical formulations?
Basic Research Question
To quantify this compound, high-performance liquid chromatography (HPLC) is the gold standard. Utilize USP Levonordefrin Reference Standards (RS) for calibration, ensuring specificity and accuracy . Method parameters can be adapted from validated protocols for structurally similar compounds, such as nefazodone hydrochloride, which employs a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) . Validate the method per ICH guidelines, assessing linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) using spiked samples .
How can researchers resolve contradictions in reported adrenergic receptor mechanisms of this compound?
Advanced Research Question
Conflicting reports on its receptor activity (e.g., α- vs. β-adrenergic agonism) require systematic pharmacological profiling. Design in vitro assays using isolated tissues (e.g., rat aortic rings for α-receptor activity or tracheal smooth muscle for β-receptor effects). Employ selective antagonists like prazosin (α1) or propranolol (β) to isolate receptor contributions . Radioligand binding assays with tritiated norepinephrine can further clarify competitive binding dynamics . Cross-reference results with structural analogs (e.g., norepinephrine) to infer structure-activity relationships.
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
Adhere to OSHA-compliant safety data sheets (SDS):
- Inhalation : Immediately relocate to fresh air; administer oxygen if respiratory distress occurs.
- Dermal exposure : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Ocular exposure : Rinse eyes with saline or water for 20 minutes; consult an ophthalmologist.
- Ingestion : Do not induce vomiting; seek emergency medical care.
Store the compound in a ventilated, cool (2–8°C), light-protected environment, and use personal protective equipment (PPE) including nitrile gloves and lab coats .
How can researchers design studies to assess synergistic effects of Levonordefrin with local anesthetics like procaine?
Advanced Research Question
Refer to USP monographs detailing combinatorial formulations (e.g., procaine, propoxycaine, and levonordefrin injectables) for guidance on molar ratios and stability thresholds . Use isobolographic analysis in animal models (e.g., rat incisional pain) to quantify synergy. Administer fixed-dose combinations and compare efficacy (e.g., duration of anesthesia) against individual components. Monitor hemodynamic parameters (e.g., blood pressure) to evaluate vasoconstrictive synergy . Validate results with microdialysis to measure local tissue concentrations.
How can researchers ensure the stability of this compound in combination injectables?
Basic Research Question
Follow USP-NF guidelines for extended-release formulations:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months; assay degradation products (e.g., oxidation byproducts) via HPLC.
- pH optimization : Maintain formulations at pH 4.5–5.5 to prevent hydrolysis.
- Light protection : Use amber vials to block UV-induced degradation.
- Antioxidants : Add 0.01% sodium metabisulfite to inhibit oxidation .
What in vitro models are suitable for evaluating the vasoactivity of this compound?
Advanced Research Question
Use isolated tissue preparations to measure dose-dependent responses:
- Aortic ring assays : Mount rat thoracic aorta segments in organ baths; pre-contract with phenylephrine (1 µM) and assess levonordefrin-induced vasoconstriction (EC50 values).
- Perfused mesenteric beds : Quantify changes in vascular resistance via pressure transducers.
Compare results to known vasoconstrictors (e.g., epinephrine) and antagonists (e.g., yohimbine) to differentiate receptor subtypes . For vasodilation studies, pre-treat tissues with nitric oxide synthase inhibitors (e.g., L-NAME) to isolate endothelial-independent mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.